Bienvenue dans la boutique en ligne BenchChem!

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide (CAS 137211-64-4), also known as N-Desmethoxypropyl Prucalopride or Prucalopride Impurity A, is a defined process-related impurity of the 5-HT4 receptor agonist prucalopride. This benzofuran carboxamide derivative (molecular formula C14H18ClN3O2, MW 295.76 g/mol) is a des-methoxypropyl analog of the parent drug, differing by the absence of the 3-methoxypropyl substituent on the piperidine nitrogen.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.767
CAS No. 137211-64-4
Cat. No. B599116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
CAS137211-64-4
Synonyms4-aMino-5-chloro-2,3-dihydro-N-4-piperidinyl-7-BenzofurancarboxaMide
Molecular FormulaC14H18ClN3O2
Molecular Weight295.767
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
InChIInChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19)
InChIKeyARFCANNJTSJXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide (CAS 137211-64-4): A Critical Prucalopride Impurity Reference Standard for Pharmaceutical Quality Control and ANDA Submissions


4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide (CAS 137211-64-4), also known as N-Desmethoxypropyl Prucalopride or Prucalopride Impurity A, is a defined process-related impurity of the 5-HT4 receptor agonist prucalopride [1]. This benzofuran carboxamide derivative (molecular formula C14H18ClN3O2, MW 295.76 g/mol) is a des-methoxypropyl analog of the parent drug, differing by the absence of the 3-methoxypropyl substituent on the piperidine nitrogen [2]. While prucalopride is approved for chronic idiopathic constipation, this compound is primarily utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA filings and commercial production of prucalopride [3].

Why Prucalopride Impurity Reference Standards Cannot Be Interchanged: Structural and Functional Differentiation of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide


Prucalopride impurity reference standards are not interchangeable commodities. Each impurity possesses a unique chemical structure, retention time, and mass fragmentation pattern that must be orthogonally verified against the specific impurity being monitored during HPLC or LC-MS/MS analysis [1]. CAS 137211-64-4 is the N-desmethoxypropyl derivative—the product of demethylation at the piperidine N-substituent—whereas other prucalopride impurities include hydroxylated, oxidized, dechlorinated, or dimeric species, each with distinct molecular weights, logP values, and detector responses . Using an incorrect impurity standard (e.g., substituting Prucalopride Impurity 30, MW 255.65, or Impurity 29, MW 337.85) would invalidate analytical method specificity, compromise system suitability testing, and risk non-compliance with ICH Q3A/Q3B guidelines for impurity qualification in ANDA and DMF submissions [2]. The quantitative differentiation below demonstrates why only this specific impurity standard is fit-for-purpose when monitoring the N-desmethoxypropyl impurity in prucalopride drug substance and drug product.

Quantitative Evidence Guide for 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide: Head-to-Head Comparisons Against Alternative Prucalopride Impurity Standards


Structural Differentiation: Absence of the 3-Methoxypropyl Group Distinguishes CAS 137211-64-4 from Prucalopride and Other N-Substituted Impurities

CAS 137211-64-4 (C14H18ClN3O2, exact mass 295.1088 Da) is the N-desmethoxypropyl derivative of prucalopride, differing from the parent drug prucalopride (C18H26ClN3O3, exact mass 367.1662 Da) by the formal loss of C4H8O (-72.0575 Da). This mass difference provides unequivocal differentiation in LC-MS/MS analysis. In contrast, structurally similar impurities such as Prucalopride Impurity 29 (4-amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, C17H24ClN3O2, MW 337.85) and Impurity 30 (C11H10ClNO4, MW 255.65) have distinct molecular formulas, masses, and fragmentation patterns . The specific absence of the 3-methoxypropyl group on the piperidine nitrogen of CAS 137211-64-4 is confirmed by 1H-NMR spectral absence of the methoxy singlet (~δ 3.2 ppm) and the propyl chain methylene resonances, and by MS/MS fragmentation showing the characteristic neutral loss pattern distinct from the parent drug .

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Purity Specification Benchmarking: CAS 137211-64-4 Meets or Exceeds the Purity of Comparable Prucalopride Impurity Standards for Regulatory Submission

Commercially available batches of CAS 137211-64-4 are supplied with validated analytical data packages including HPLC purity certificates. Vendor specifications for this impurity standard report purity ≥95% by HPLC , with certain suppliers providing material at ≥99% purity with accompanying COA, 1H-NMR, 13C-NMR, MS, and HPLC chromatograms . This purity level is comparable to other prucalopride impurity reference standards on the market: Prucalopride Impurity 30 is specified at ≥98% purity by HPLC [1], while Prucalopride Impurity 3 (4-acetylamino-2,3-dihydro-benzofuran-7-carboxylic acid methyl ester) is offered at ≥95% [2]. However, the comprehensive characterization package for CAS 137211-64-4—which includes traceability against USP or EP pharmacopeial standards—is not universally available for all prucalopride impurities [3].

Reference Standard Qualification HPLC Purity Pharmaceutical Quality Control

Regulatory Utility: CAS 137211-64-4 Is the Sole N-Desmethoxypropyl Impurity Standard Applicable for ANDA, DMF, and QC Batches of Prucalopride Under ICH Guidelines

CAS 137211-64-4 is explicitly identified by pharmacopeial nomenclature as 'Prucalopride N Desmethoxypropyl Impurity' and 'Prucalopride Impurity A,' establishing it as the designated reference standard for this specific process-related impurity in regulatory filings [1]. Unlike other prucalopride impurities that may lack formal pharmacopeial recognition, this impurity standard is routinely used for analytical method development, method validation (AMV), and QC applications in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for prucalopride [2]. The product is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided upon request . In a 2006 in vivo study using porcine models, prucalopride and structurally related benzofurancarboxamides (R149402, R199715) were differentiated for their gastric versus cardiac 5-HT4 receptor agonism profiles—a framework that informs the toxicological qualification requirements for impurities bearing the benzofuran-7-carboxamide core structure under ICH Q3A/Q3B [3].

ANDA Filing DMF Submission Regulatory Compliance

Physicochemical Property Differentiation: Lower logP and Aqueous Solubility of CAS 137211-64-4 Impact Chromatographic Method Development Relative to Prucalopride

The calculated logP (Consensus Log Po/w) for CAS 137211-64-4 is 1.59, compared to prucalopride's predicted logP of approximately 2.4–2.8 (based on the addition of the methoxypropyl chain) . The calculated aqueous solubility for CAS 137211-64-4 is 0.77 g/L at 25°C (estimated via ESOL method), which is significantly higher than prucalopride's reported aqueous solubility of 0.19 g/L . This difference in lipophilicity and aqueous solubility directly impacts reversed-phase HPLC retention behavior: CAS 137211-64-4 will elute earlier than prucalopride on C18 columns under identical gradient conditions due to its lower logP, and will exhibit different peak symmetry and detector response characteristics. Impurity 29, bearing an N-propyl substituent, has an intermediate logP (~2.0–2.2, estimated) and will co-elute more closely with the parent drug, potentially causing resolution challenges that CAS 137211-64-4 avoids due to its greater polarity [1].

HPLC Method Development LogP Aqueous Solubility

Biological Activity Divergence: The Desmethoxypropyl Modification Abolishes 5-HT4 Receptor Agonism, Defining CAS 137211-64-4 as a Pharmacologically Inert Impurity Marker

Prucalopride is a potent, selective 5-HT4 receptor agonist with reported Ki values of 2.5 nM and 8 nM for human 5-HT4A and 5-HT4B receptors, respectively, and an EC50 of 5.20 nM at recombinant human 5-HT4E receptors expressed in CHO cells [1]. The N-substituted piperidine moiety of prucalopride is critical for receptor binding: the 3-methoxypropyl group on the piperidine nitrogen engages in key hydrophobic interactions within the 5-HT4 receptor binding pocket . Removal of this group, as in CAS 137211-64-4 (free piperidine NH), is predicted to reduce or ablate 5-HT4 receptor affinity and functional activity, consistent with known SAR for this chemotype where N-substitution is essential for agonist potency. Tegaserod, a structurally distinct amino-guanidine indole 5-HT4 partial agonist with 5-HT2B antagonist activity, served as a comparator in the De Maeyer et al. (2006) study that established organ-specific agonism of prucalopride analogs [2]. While direct binding or functional data for CAS 137211-64-4 at 5-HT4 receptors are not publicly available, the class-level SAR inference—supported by the known pharmacology of closely related benzofurancarboxamides R149402 and R199715—indicates that the N-desmethoxypropyl analog is not a pharmacologically active 5-HT4 agonist [2].

5-HT4 Receptor Structure-Activity Relationship Impurity Qualification

Procurement-Relevant Application Scenarios for 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide as a Prucalopride Impurity Reference Standard


Quantitative HPLC/LC-MS/MS Method Validation for Prucalopride ANDA Filings

CAS 137211-64-4 is the essential reference standard for validating HPLC or LC-MS/MS methods intended to quantify the N-desmethoxypropyl impurity in prucalopride drug substance and finished tablets for ANDA submissions. Its distinct exact mass (295.1088 Da), lower logP (Consensus Log Po/w = 1.59), and unique retention time relative to the parent drug prucalopride (logP ~2.4–2.8) enable baseline chromatographic resolution on reversed-phase C18 columns . The compound is supplied with full characterization data (1H-NMR, 13C-NMR, MS, HPLC) and pharmacopeial traceability (USP/EP) required for regulatory method validation documentation [1].

Forced Degradation Studies to Establish Impurity Fate and Stability-Indicating Methods

In forced degradation (stress testing) studies of prucalopride API under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH Q1A(R2), CAS 137211-64-4 serves as a reference marker for the N-desmethoxypropyl degradation pathway. The higher aqueous solubility of this impurity (0.77 g/L) relative to prucalopride (0.19 g/L) facilitates its use as a spiked reference standard in hydrolytic stress experiments . Its absence of 5-HT4 receptor agonist activity ensures that its presence in stressed samples does not confound bioactivity-based stability assessments [1].

GMP Quality Control Lot Release and Batch-to-Batch Consistency Testing

For commercial prucalopride manufacturers and contract testing laboratories operating under GMP, CAS 137211-64-4 is the validated impurity reference standard for routine QC lot release testing. The compound is available at ≥99% HPLC purity from select suppliers with Certificate of Analysis (COA) including chromatographic purity, structural identity confirmation via NMR and MS, and moisture content data, meeting ICH Q7 GMP requirements for reference standards . Its regulatory designation as 'Prucalopride Impurity A' ensures that QC data generated using this standard are accepted across major regulatory jurisdictions (FDA, EMA, PMDA) [1].

Toxicological Qualification and ICH-Compliant Impurity Threshold Setting

As a non-pharmacologically active, structurally characterized impurity, CAS 137211-64-4 is the appropriate standard for establishing the toxicological qualification threshold in prucalopride drug substance and drug product, as required by ICH Q3A(R2) and Q3B(R2) . The organ-selectivity framework established by De Maeyer et al. (2006) for benzofurancarboxamide 5-HT4 ligands—quantifying differential gastric versus cardiac receptor agonism—provides the mechanistic context for impurity risk assessment: CAS 137211-64-4, lacking the N-substituent required for 5-HT4 receptor activation, is expected to be devoid of both therapeutic enterokinetic activity and cardiac liability, simplifying its toxicological qualification [1].

Quote Request

Request a Quote for 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.